1-(2-Cyclohexylethenyl)cyclohex-1-ene
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Overview
Description
1-(2-Cyclohexylethenyl)cyclohex-1-ene is an organic compound characterized by its unique structure, which includes two cyclohexyl groups connected by an ethenyl bridge
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(2-Cyclohexylethenyl)cyclohex-1-ene can be synthesized through several methods. One common approach involves the partial hydrogenation of benzene to produce cyclohexene, which is then subjected to further reactions to introduce the ethenyl group . Another method involves the dehydration of cyclohexanol to form cyclohexene, followed by the addition of a cyclohexyl group through an alkylation reaction .
Industrial Production Methods: Industrial production of this compound typically involves catalytic processes. For example, the catalytic oxidation of cyclohexene using hydrogen peroxide and vanadium catalysts can yield the desired compound . These methods are designed to maximize yield and purity while minimizing environmental impact.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Cyclohexylethenyl)cyclohex-1-ene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form cyclohexanone derivatives.
Substitution: The compound can participate in substitution reactions, where one of the hydrogen atoms is replaced by another functional group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens or alkyl halides.
Major Products:
Oxidation: Cyclohexanone derivatives.
Reduction: Cyclohexane derivatives with ethyl groups.
Substitution: Various substituted cyclohexene compounds.
Scientific Research Applications
1-(2-Cyclohexylethenyl)cyclohex-1-ene has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex organic molecules.
Biology: The compound is used in studies related to enzyme interactions and metabolic pathways.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is utilized in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(2-Cyclohexylethenyl)cyclohex-1-ene involves its interaction with various molecular targets. The compound can undergo electrophilic addition reactions, where the ethenyl group reacts with electrophiles to form new bonds . This process is facilitated by the presence of catalysts and specific reaction conditions . The molecular pathways involved include the formation of carbocation intermediates and subsequent stabilization through resonance structures .
Comparison with Similar Compounds
Cyclohexene: A simpler cycloalkene with a single cyclohexyl group.
Cyclohexanone: An oxidized derivative of cyclohexene.
Cyclohexanol: A reduced form of cyclohexene.
Uniqueness: 1-(2-Cyclohexylethenyl)cyclohex-1-ene is unique due to its dual cyclohexyl groups connected by an ethenyl bridge, which imparts distinct chemical properties and reactivity compared to its simpler counterparts . This structural feature makes it a valuable compound for various synthetic and industrial applications.
Properties
CAS No. |
109409-91-8 |
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Molecular Formula |
C14H22 |
Molecular Weight |
190.32 g/mol |
IUPAC Name |
1-(2-cyclohexylethenyl)cyclohexene |
InChI |
InChI=1S/C14H22/c1-3-7-13(8-4-1)11-12-14-9-5-2-6-10-14/h7,11-12,14H,1-6,8-10H2 |
InChI Key |
SBLWWXKUUXBZAQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)C=CC2=CCCCC2 |
Origin of Product |
United States |
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